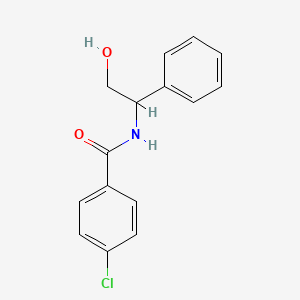![molecular formula C17H16ClN3O B2855360 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide CAS No. 1147274-23-4](/img/structure/B2855360.png)
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid and 1H-indole.
Formation of Amide Bond: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is activated using reagents such as phosphoric anhydride or acyloxyphosphonium salts. This activated intermediate is then reacted with 3-(1H-indol-1-yl)propylamine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including :
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with various biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory research.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways . The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play crucial roles in neurotransmission. The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide can be compared with other indole derivatives to highlight its uniqueness :
Similar Compounds: Other indole derivatives include 6-chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide and 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile.
Uniqueness: The presence of both the indole and pyridine moieties in the same molecule, along with the chloro substitution, gives this compound unique chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
6-chloro-N-(3-indol-1-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-6-14(12-20-16)17(22)19-9-3-10-21-11-8-13-4-1-2-5-15(13)21/h1-2,4-8,11-12H,3,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLNJNPNODNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
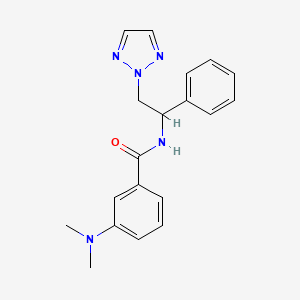

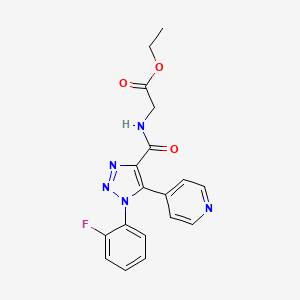
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)
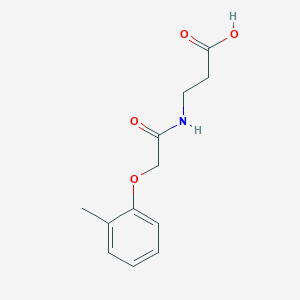
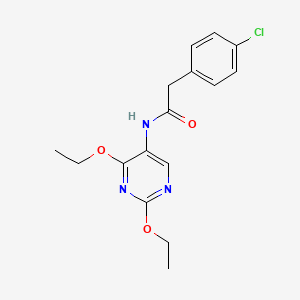
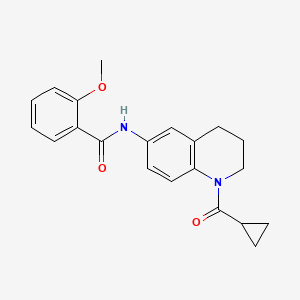
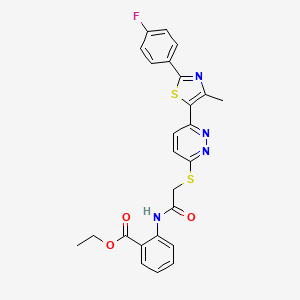
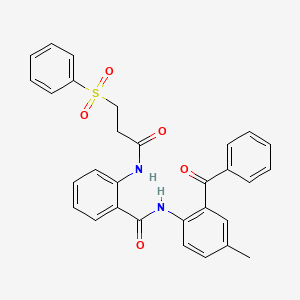
![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)
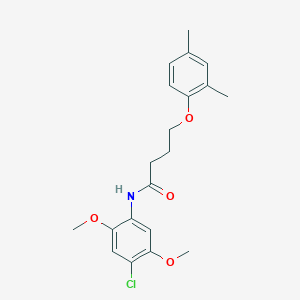
![N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2855296.png)
